molecular formula C27H26N2O4 B2722617 phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235655-42-1

phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2722617
CAS No.: 1235655-42-1
M. Wt: 442.515
InChI Key: RKWRAVQEBQITJD-UHFFFAOYSA-N
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Description

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C27H26N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be synthesized through the condensation of salicylic acid derivatives with phthalic anhydride under acidic conditions. The resulting xanthene derivative is then functionalized to introduce the carboxamido group.

The piperidine ring can be synthesized separately through cyclization reactions involving appropriate amine precursors. The final step involves the esterification of the piperidine carboxylate with the phenyl group, typically using reagents like phenyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

    Reduction: The carboxamido group can be reduced to an amine under appropriate conditions.

    Substitution: The phenyl ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Xanthone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The xanthene core can also participate in photophysical processes, making it useful in imaging applications.

Comparison with Similar Compounds

Similar Compounds

    Xanthone derivatives: Share the xanthene core and exhibit similar photophysical properties.

    Piperidine derivatives: Contain the piperidine ring and are widely used in pharmaceuticals.

    Phenyl esters: Feature the phenyl ester group and are common in various organic compounds.

Uniqueness

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate is unique due to the combination of its structural features, which confer a distinct set of chemical and physical properties

Properties

IUPAC Name

phenyl 4-[(9H-xanthene-9-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c30-26(25-21-10-4-6-12-23(21)33-24-13-7-5-11-22(24)25)28-18-19-14-16-29(17-15-19)27(31)32-20-8-2-1-3-9-20/h1-13,19,25H,14-18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWRAVQEBQITJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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